

Spectroscopic Profile of 1,6,11,16-Tetraoxacycloeicosane: A Technical Guide

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Compound of Interest

Compound Name: 1,6,11,16-Tetraoxacycloeicosane

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This technical guide provides a comprehensive overview of the spectroscopic data for the macrocyclic polyether, **1,6,11,16-Tetraoxacycloeicosane**. Due to the limited availability of specific experimental data in public-facing literature, this document combines available database information with predicted spectral characteristics based on the compound's structure. It also includes detailed, generalized experimental protocols for the acquisition of such data.

Core Spectroscopic Data

The spectroscopic data for **1,6,11,16-Tetraoxacycloeicosane** is crucial for its identification and characterization in various research and development applications. While comprehensive public data is scarce, existing database entries and theoretical predictions provide a foundational understanding.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For **1,6,11,16-Tetraoxacycloeicosane**, both ¹H and ¹³C NMR are essential for confirming its cyclic structure and the chemical environment of its atoms.

¹H NMR Data (Predicted)



Due to the molecule's symmetry, a relatively simple ¹H NMR spectrum is expected. The protons on the carbons adjacent to the oxygen atoms (O-CH₂) would appear as a multiplet at a lower field (higher ppm) compared to the protons on the other methylene groups (C-CH₂-C).

Predicted Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 3.6	Multiplet	-O-CH ₂ -
~ 1.6	Multiplet	-C-CH ₂ -C-

¹³C NMR Data

A ¹³C NMR spectrum for **1,6,11,16-Tetraoxacycloeicosane** is indexed in public databases, confirming its structural features.[2][3] The spectrum is expected to show two distinct signals corresponding to the two types of carbon atoms in the macrocyclic ring.

Chemical Shift (δ) ppm	Assignment	Source	
~ 70	-CH ₂ -O-	SpectraBase[2]	
~ 27	-CH2-CH2-	SpectraBase[2]	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **1,6,11,16- Tetraoxacycloeicosane**, the most prominent feature would be the C-O-C stretching vibrations of the ether linkages.

Frequency (cm ⁻¹)	Intensity	Assignment	
~ 2925 - 2855	Strong	C-H stretch (alkane)	
~ 1470 - 1440	Medium	C-H bend (alkane)	
~ 1100	Strong, Broad	C-O-C stretch (ether)	

Mass Spectrometry (MS)



Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. A GC-MS spectrum is available for this compound in public databases.[2][3]

m/z	Relative Intensity (%)	Assignment	Source
288.23	Data not available	[M] ⁺ (Molecular Ion)	PubChem[3]
Various	Data not available	Fragmentation products	PubChem[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,6,11,16-Tetraoxacycloeicosane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
 - Process the data with appropriate Fourier transformation, phasing, and baseline correction.



- 13C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).
 - A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans).
 - Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method):
 - If the sample is a viscous liquid or a low-melting solid, a thin film can be prepared between two KBr or NaCl plates.
 - Place a small drop of the sample on one plate and gently press the second plate on top to create a uniform thin film.
- Sample Preparation (KBr Pellet Method):
 - If the sample is a solid, grind a small amount (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
 - Press the mixture in a die under high pressure to form a transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).



 The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (GC-MS)

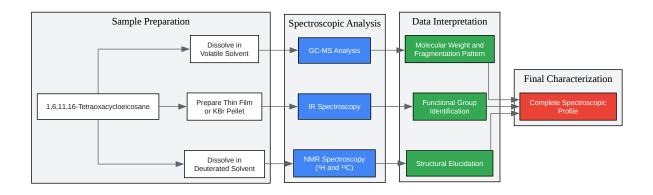
- Sample Preparation: Prepare a dilute solution of **1,6,11,16-Tetraoxacycloeicosane** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Gas Chromatography:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC injection port.
 - Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).
 - Employ a temperature program to ensure separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.
- Mass Spectrometry:
 - As the compound elutes from the GC column, it enters the mass spectrometer.
 - Use Electron Ionization (EI) as the ionization source.
 - Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
 - The resulting data will be a chromatogram showing peaks for each separated component,
 and a mass spectrum for each of those peaks.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of experiments for the complete spectroscopic characterization of **1,6,11,16-Tetraoxacycloeicosane**.





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A flowchart of the experimental workflow for the spectroscopic analysis of **1,6,11,16**-**Tetraoxacycloeicosane**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1,6,11,16-Tetraoxacycloeicosane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2543557#1-6-11-16-tetraoxacycloeicosane-spectroscopic-data-nmr-ir-mass-spec]



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